molecular formula C19H17NO5 B5519153 Methyl 1-(3,5-dimethoxybenzoyl)indole-3-carboxylate

Methyl 1-(3,5-dimethoxybenzoyl)indole-3-carboxylate

Cat. No.: B5519153
M. Wt: 339.3 g/mol
InChI Key: AAFMULPTSGQUEJ-UHFFFAOYSA-N
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Description

Methyl 1-(3,5-dimethoxybenzoyl)indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a benzoyl group substituted with two methoxy groups at the 3 and 5 positions, and a methyl ester group at the 3 position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Scientific Research Applications

Methyl 1-(3,5-dimethoxybenzoyl)indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could potentially interact with various enzymes or receptors in the body, but this would need to be determined experimentally .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,5-dimethoxybenzoyl)indole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,5-dimethoxybenzoyl)indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-methyl-1H-indole-3-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

Methyl 1-(3,5-dimethoxybenzoyl)indole-3-carboxylate is unique due to the presence of the 3,5-dimethoxybenzoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-(3,5-dimethoxybenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-13-8-12(9-14(10-13)24-2)18(21)20-11-16(19(22)25-3)15-6-4-5-7-17(15)20/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFMULPTSGQUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325360
Record name methyl 1-(3,5-dimethoxybenzoyl)indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

431976-84-0
Record name methyl 1-(3,5-dimethoxybenzoyl)indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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